Camptothecins
Camptothecins are a class of natural products derived from the plant Camptotheca acuminata, commonly known as喜树。These compounds exhibit potent anti-cancer activity, particularly against certain types of tumors such as colorectal cancer and ovarian cancer. Structurally, camptothecins contain a unique 10-membered macrocyclic lactone ring linked to a purine moiety, which is crucial for their biological activity.
The primary mechanism of action involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair processes in rapidly dividing cells. This leads to cell cycle arrest and ultimately apoptosis in cancer cells. Due to their specificity towards tumor cells, camptothecins have been developed into clinical drugs such as irinotecan and topotecan.
In addition to their therapeutic potential, research on camptothecins continues to explore their role in targeted drug delivery systems and the development of more potent derivatives with reduced toxicity. Their unique structure and biological activity make them valuable tools for both cancer treatment and scientific investigation in tumor biology.

構造 | 化学名 | CAS | MF |
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Camptothecin; (S)-form, 11-β-D-Glucopyranosyloxy | 1914972-41-0 | C26H26N2O10 |
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CL2-SN-38 | 1036969-20-6 | C82H106N12O23 |
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5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) | 504413-73-4 | C23H23N3O6 |
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Mc-VC-PAB-SN38 | 1801838-28-7 | C51H58N8O13 |
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Camptothecinic acid; (S)-form, 17-Ac | 199581-40-3 | C22H20N2O6 |
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Camptothecin; (S)-form, 5R-β-D-Glucopyranosyloxy | 1914972-42-1 | C26H26N2O10 |
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Camptothecinic acid; (S)-form, 9-Methoxy, 17-Ac | 199581-41-4 | C23H22N2O7 |
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1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-(((4-methyl-1-piperazinyl)amino)methyl)-, (4S)- | 360568-86-1 | C26H29N5O4 |
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Exatecan | 171335-80-1 | C24H22N3O4F.CH4O3S |
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Belotecan hydrochloride | 213819-48-8 | C25H28ClN3O4 |
関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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